molecular formula C12H13F3N2O3 B8337761 4-[3-Nitro-5-(trifluoromethyl)benzyl]morpholine

4-[3-Nitro-5-(trifluoromethyl)benzyl]morpholine

Cat. No.: B8337761
M. Wt: 290.24 g/mol
InChI Key: SUNWDVJWZASUOD-UHFFFAOYSA-N
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Description

4-[3-Nitro-5-(trifluoromethyl)benzyl]morpholine is a useful research compound. Its molecular formula is C12H13F3N2O3 and its molecular weight is 290.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13F3N2O3

Molecular Weight

290.24 g/mol

IUPAC Name

4-[[3-nitro-5-(trifluoromethyl)phenyl]methyl]morpholine

InChI

InChI=1S/C12H13F3N2O3/c13-12(14,15)10-5-9(6-11(7-10)17(18)19)8-16-1-3-20-4-2-16/h5-7H,1-4,8H2

InChI Key

SUNWDVJWZASUOD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of morpholin-4-yl-(3-nitro-5-(trifluoromethyl)phenyl)methanone (304 mg, 1.0 mmol) in 15 mL of THF was added lithium aluminum hydride (152 mg, 4 mmol) in THF (7 mL) under nitrogen. The dark colored solution was refluxed for 2 hours and then cooled. NaOH solution was added (0.5 N, 15 mL) dropwise. The basic solution was washed with methylene chloride (3×40 mL) and the pooled organic layers were washed with HCl solution (5%). The aqueous layer was separated, basified with NaOH to pH 8, and extracted with ethyl acetate. The ethyl acetate solution was dried over anhydrous Na2SO4. The solution was used in further reactions without further work-up.
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304 mg
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152 mg
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15 mL
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7 mL
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Synthesis routes and methods II

Procedure details

To a solution of morpholin-4-yl-(3-nitro-5-(trifluoromethyl)phenyl)methanone (457 mg, 1.5 mmol) in THF (5 mL) was added dropwise a solution of borane tetrahydrofuran complex solution (3.1 mL, 3.1 mmol) at ambient temperature and the mixture was heated under reflux for 30 minutes, then cooled. The solvent was evaporated. Aqueous HCl (5 mL) was added and the resulting mixture was heated at 100° C. for 1 hour, then cooled and extracted with ether. The acidic aqueous layer was separated, basified to pH 8 with NaOH and extracted with ether. The ether solution was dried over anhydrous Na2SO4. Evaporation of ether provided 168 mg (0.57 mmol) of 4-(3-Nitro-5-trifluoromethylbenzyl)morpholine (38%).
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457 mg
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solution
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3.1 mL
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5 mL
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Synthesis routes and methods III

Procedure details

In a round bottomed flask morpholino(3-nitro-5-(trifluoromethyl)phenyl)methanone (1.60 g, 5.25 mmol) was dissolved in 8 mL of anhydrous THF and cooled to 0 C. To this solution, a 2 M solution of Borane-dimethyl sulfide (10.5 mL, 21 mmol) in THF was added dropwise. The reaction was stirred overnight while warming to room temperature. The solution was then concentrated to an oil. This was partitioned between dichloromethane and water, then basified with 1 M sodium hydroxide solution, and extracted twice. The extracts were combined, washed with water and brine. They were then dried over magnesium sulfate, filtered and concentrated and purified by silica gel chromatography (using a 0-50% ethyl acetate/hexane gradient) to afford 4-(3-nitro-5-trifluoromethyl-benzyl)-morpholine (409 mg, 27% yield). 1H NMR (DMSO-d6) δ 8.46 (s, 1H), 8.4 (s, 1H), 8.15 (s, 1H), 3.7 (s, 2H), 3.6 (m, 4H), 2.4 (s, 4H).
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1.6 g
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8 mL
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solution
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10.5 mL
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Synthesis routes and methods IV

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Synthesis routes and methods V

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